N-(2,4-DIFLUOROPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA
Overview
Description
N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of fluorine atoms and a pyridine ring in its structure suggests potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative of 1-(4-pyridinyl)ethyl. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the urea moiety, potentially converting it to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds are beneficial.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)methyl]urea
- N-(2,4-difluorophenyl)-N’-[1-(3-pyridinyl)ethyl]urea
- N-(3,5-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea
Uniqueness
N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea is unique due to the specific positioning of the fluorine atoms and the pyridine ring, which can influence its biological activity and chemical reactivity. The combination of these structural features may result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-pyridin-4-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O/c1-9(10-4-6-17-7-5-10)18-14(20)19-13-3-2-11(15)8-12(13)16/h2-9H,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSGVCYDTMAFKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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